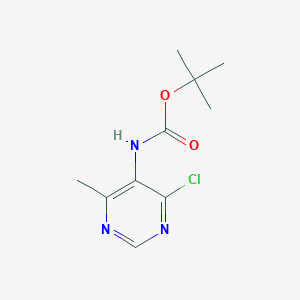

Tert-butyl (4-chloro-6-methylpyrimidin-5-yl)carbamate

Description

tert-Butyl (4-chloro-6-methylpyrimidin-5-yl)carbamate is a pyrimidine derivative characterized by a tert-butyl carbamate group at position 5, a chloro substituent at position 4, and a methyl group at position 4. This compound is structurally significant in medicinal and synthetic chemistry, serving as a key intermediate for the development of pharmaceuticals and agrochemicals. Its synthesis likely involves functionalization of pyrimidine precursors, analogous to methods described in , where tert-butyl carbamate groups are introduced via nucleophilic substitution or oxidation reactions . The chloro and methyl substituents enhance its reactivity in further synthetic modifications, making it a versatile building block.

Properties

Molecular Formula |

C10H14ClN3O2 |

|---|---|

Molecular Weight |

243.69 g/mol |

IUPAC Name |

tert-butyl N-(4-chloro-6-methylpyrimidin-5-yl)carbamate |

InChI |

InChI=1S/C10H14ClN3O2/c1-6-7(8(11)13-5-12-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,14,15) |

InChI Key |

AZFIZVXSQJCKBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-chloro-6-methylpyrimidin-5-yl)carbamate typically involves the reaction of 4-chloro-6-methylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-chloro-6-methylpyrimidin-5-yl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group in the pyrimidine ring can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The carbamate group can be reduced to form an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are usually carried out in acidic or basic aqueous solutions.

Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: The major products are substituted pyrimidines with various functional groups replacing the chlorine atom.

Oxidation Reactions: The major products are carboxylic acids or aldehydes derived from the oxidation of the methyl group.

Reduction Reactions: The major products are amines derived from the reduction of the carbamate group.

Scientific Research Applications

Tert-butyl (4-chloro-6-methylpyrimidin-5-yl)carbamate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical research.

Medicine: It is investigated for its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties and are studied for their potential use in drug development.

Industry: It is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (4-chloro-6-methylpyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modulation of protein function. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights structural analogs of tert-butyl (4-chloro-6-methylpyrimidin-5-yl)carbamate and their key features:

Key Observations:

- Substituent Position and Reactivity : The target compound’s 4-chloro group is a strong electron-withdrawing substituent, enhancing electrophilic substitution reactivity compared to analogs with hydroxy (e.g., 4-OH in the fluoro-hydroxy derivative) or methoxy groups .

- Steric and Solubility Effects: The tert-butyl carbamate group in the target compound improves steric protection of the amine, a feature shared with compound 10 in .

- Biological Relevance : The fluoro-hydroxy analog (–4) demonstrates the impact of halogen and hydroxyl groups on toxicity profiles, suggesting that the target compound’s 4-chloro group may necessitate similar safety precautions (e.g., respiratory protection) .

Physicochemical Properties

- Melting Points : Compounds with tert-butyl carbamate groups (e.g., compound 10, 116–119°C) generally exhibit higher melting points than methyl ester analogs (e.g., compound 11, 98–100°C), reflecting enhanced crystallinity due to steric bulk .

- Stability : The tert-butyl group in the target compound likely confers stability under basic conditions, similar to cyclopentyl carbamate derivatives in , which retain integrity during multi-step syntheses .

Biological Activity

Tert-butyl (4-chloro-6-methylpyrimidin-5-yl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C11H15ClN2O2

- Molecular Weight : 240.70 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that this compound may exhibit antimicrobial properties through the disruption of bacterial cell membranes, leading to cell lysis. Additionally, it may have anti-inflammatory effects by inhibiting key inflammatory pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial activity against a range of pathogens. The following table summarizes the antimicrobial efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Disruption of cell membrane integrity |

| Staphylococcus aureus | 16 µg/mL | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | 64 µg/mL | Membrane depolarization |

Case Study: Antibacterial Efficacy

In a controlled laboratory study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound effectively reduced bacterial counts by over 90% at a concentration of 16 µg/mL after 24 hours of incubation. This suggests its potential as a therapeutic agent in treating resistant bacterial infections.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study assessed its ability to inhibit the expression of pro-inflammatory cytokines in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS).

Results Summary:

| Treatment Group | Cytokine Inhibition (%) | Significance Level |

|---|---|---|

| Control | - | - |

| Compound Treatment | 75% | p < 0.01 |

The compound significantly inhibited the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential utility in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.